molecular formula C16H22N2O2 B2752562 N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide CAS No. 2361637-86-5

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide

Cat. No.: B2752562
CAS No.: 2361637-86-5
M. Wt: 274.364
InChI Key: YJEYYOKRVDPTCI-UHFFFAOYSA-N
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Description

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, a benzyl group, and a prop-2-enamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

    Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions, often using formaldehyde as a reagent.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be introduced through amide formation reactions, typically involving the reaction of an appropriate acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and organometallic reagents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: A simpler derivative with similar structural features but lacking the hydroxymethyl and prop-2-enamide groups.

    N-(Hydroxymethyl)piperidine: Lacks the benzyl and prop-2-enamide groups but shares the hydroxymethyl and piperidine moieties.

    N-Benzyl-3-piperidone: Contains a piperidine ring and a benzyl group but differs in the presence of a ketone group instead of the hydroxymethyl and prop-2-enamide groups.

Uniqueness

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide is unique due to the combination of its structural features, which confer specific chemical properties and potential biological activities. The presence of the hydroxymethyl group, benzyl group, and prop-2-enamide moiety distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-15(20)17-16(13-19)9-6-10-18(12-16)11-14-7-4-3-5-8-14/h2-5,7-8,19H,1,6,9-13H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEYYOKRVDPTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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